2-Amino-N-(3-methoxypropyl)propanamide hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular weight of 2-Amino-N-(3-methoxypropyl)propanamide hydrochloride is 196.68 g/mol. The exact structure of the molecule is not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Amino-N-(3-methoxypropyl)propanamide hydrochloride are not fully detailed in the search results. The compound has a molecular weight of 196.68 g/mol. More specific properties like boiling point, melting point, and solubility are not provided .Scientific Research Applications
Anticonvulsant Studies
Another significant area of research is the development of anticonvulsant agents. Studies on N-Benzyl-3-[(chlorophenyl)amino]propanamides have demonstrated their effectiveness in mouse models against seizures. These compounds have shown more potent effects than standard drugs like phenytoin in certain tests, indicating their potential as new anticonvulsant therapies (Idris et al., 2011).
Antibacterial and Antifungal Agents
Research into novel 2-(6-methoxy-2-naphthyl)propionamide derivatives has revealed significant antibacterial and antifungal activities. Some derivatives matched the antimicrobial activity of standard agents like Ampicillin and Flucanazole, showcasing their potential as new antibacterial and antifungal agents (Helal et al., 2013).
Future Directions
properties
IUPAC Name |
2-amino-N-(3-methoxypropyl)propanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2.ClH/c1-6(8)7(10)9-4-3-5-11-2;/h6H,3-5,8H2,1-2H3,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPMJDAWLDAHGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCCOC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-(3-methoxypropyl)propanamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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